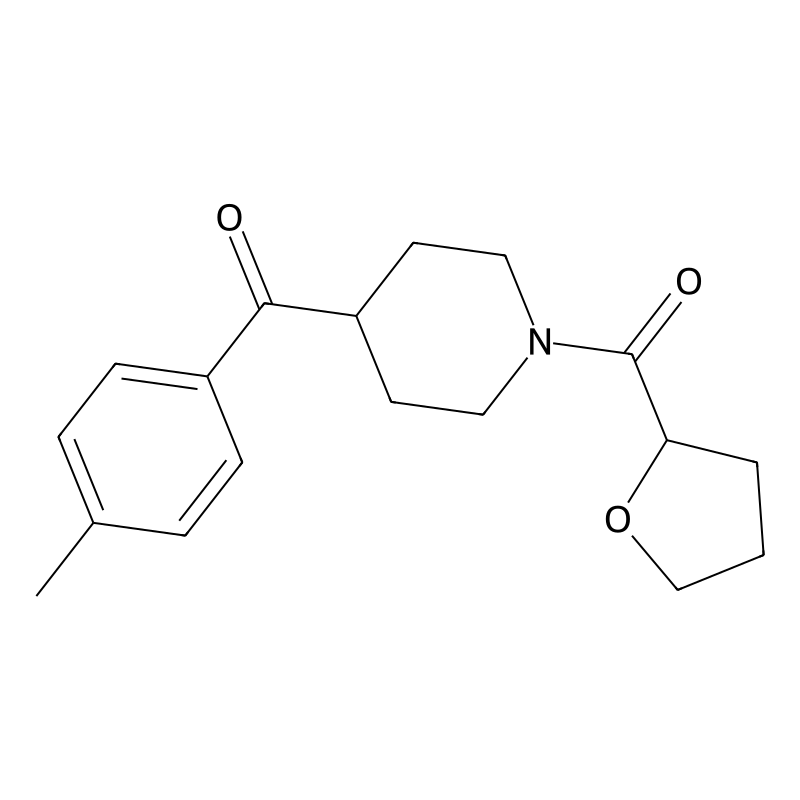(4-Methylphenyl)-[1-(oxolane-2-carbonyl)piperidin-4-yl]methanone
Catalog No.
S7609953
CAS No.
M.F
C18H23NO3
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
(4-Methylphenyl)-[1-(oxolane-2-carbonyl)piperidin-4-yl]methanone
IUPAC Name
(4-methylphenyl)-[1-(oxolane-2-carbonyl)piperidin-4-yl]methanone
Molecular Formula
C18H23NO3
Molecular Weight
301.4 g/mol
InChI
InChI=1S/C18H23NO3/c1-13-4-6-14(7-5-13)17(20)15-8-10-19(11-9-15)18(21)16-3-2-12-22-16/h4-7,15-16H,2-3,8-12H2,1H3
InChI Key
OQHWHKFFXCOHTH-UHFFFAOYSA-N
SMILES
CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3CCCO3
Canonical SMILES
CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3CCCO3
Methylphenidate is a synthetic drug that stimulates the central nervous system by increasing levels of certain chemicals in the brain, particularly dopamine and norepinephrine. The compound was first synthesized in the 1940s and was approved by the United States Food and Drug Administration (FDA) in the 1950s for the treatment of ADHD, narcolepsy, and other conditions.
The chemical formula of Methylphenidate is C14H19NO2. This compound has a molar mass of 233.31 g/mol and a melting point of approximately 177-178°C. Methylphenidate is slightly soluble in water and highly soluble in organic solvents such as ethanol and chloroform.
Methylphenidate is synthesized in a laboratory setting using a variety of chemical reactions, including condensation, esterification, and reduction. The synthesis of Methylphenidate is complex and requires specialized knowledge and equipment. Characterization of synthesized Methylphenidate involves various methods such as H-NMR, IR and mass spectroscopy.
Various analytical methods are used to detect and quantify Methylphenidate in biological samples such as urine, blood, and hair. Common methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Methylphenidate acts primarily as a central nervous system stimulant, increasing the levels of dopamine and norepinephrine in the brain, thereby improving attention, focus, and hyperactivity in those diagnosed with ADHD. Methylphenidate is rapidly absorbed in the gastrointestinal tract, and its effects can be felt within 30 minutes of ingestion. The compound has also been found to have some potential therapeutic effects on other neurological conditions such as depression and Parkinson's disease.
Methylphenidate can have various toxic effects on the body, including increased heart rate, blood pressure, and body temperature. Prolonged use of Methylphenidate can lead to tolerance, dependence, and even addiction. Overdose of the compound can lead to severe health consequences such as seizures, cardiac arrest, and death. Thus, careful monitoring and adherence to prescribed dosage are essential to ensure safety.
Methylphenidate is used in various scientific experiments to study its effects on the brain, including its mechanisms of action and potential therapeutic effects on neurological diseases. The compound is also used in performance-enhancing applications, such as in sports and cognitive-enhancement.
Currently, the use of Methylphenidate is a topic of active research, particularly with respect to its neurological mechanisms and potential therapeutic applications. Researchers are also studying the long-term effects of the compound on the body and brain, as well as the potential risks associated with its usage.
The potential implications of Methylphenidate use extend beyond medicine and neuroscience. The compound has potential applications in the treatment of obesity, addiction, and as a performance-enhancing drug for athletes and army personnel. The compound has also been used to study cognitive enhancement in non-medical settings.
Limitations of Methylphenidate include its potential for abuse, dependence, and addiction, as well as its potential side effects such as sleep disturbances, decreased appetite, and anxiety. Additionally, the effectiveness of Methylphenidate varies among individuals and can depend on various factors such as dosage, duration of use, and the presence of comorbid conditions. Future directions of research include further characterization of the pharmacological mechanisms of Methylphenidate, the development of effectively new delivery methods, and the investigation of its potential applications in diverse fields.
of research include investigating the effects of Methylphenidate in treating related neurological conditions such as depression, anxiety, and obsessive-compulsive disorder, characterizing the pharmacological mechanisms underlying its cognitive-enhancing effects, investigating individual differences in response to the drug, and developing new formulations for Methylphenidate use. Additionally, research is needed to determine the long-term effects of the drug, including its potential for addiction and abuse, and the possibility of permanent changes to the brain's chemistry due to prolonged Methylphenidate use.
XLogP3
2.3
Hydrogen Bond Acceptor Count
3
Exact Mass
301.16779360 g/mol
Monoisotopic Mass
301.16779360 g/mol
Heavy Atom Count
22
Dates
Modify: 2023-11-24
Explore Compound Types
Get ideal chemicals from 750K+ compounds








